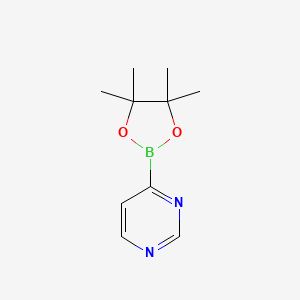

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Propriétés

Formule moléculaire |

C10H15BN2O2 |

|---|---|

Poids moléculaire |

206.05 g/mol |

Nom IUPAC |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-7-13-8/h5-7H,1-4H3 |

Clé InChI |

YNGFCAJYTLZNKI-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=NC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages directing groups (e.g., amino, hydroxy) on pyrimidine to facilitate regioselective borylation.

Example Procedure :

-

Starting Material : 4-Aminopyrimidine.

-

Reagents : LDA, tris(trimethylsilyl) borate (B(OBu)).

-

Conditions :

-

Temperature: -78°C in THF.

-

Quenching with pinacol.

-

Key Data :

| Directing Group | Metalating Agent | Boron Source | Yield |

|---|---|---|---|

| -NH | LDA | B(OBu) | 65% |

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the most widely used method for synthesizing aryl and heteroaryl boronate esters.

Example Procedure :

-

Starting Material : 4-Chloropyrimidine.

-

Reagents : Bis(pinacolato)diboron (Bpin), Pd(dppf)Cl, potassium acetate (KOAc).

-

Conditions :

-

Solvent: 1,4-Dioxane.

-

Temperature: 80–110°C.

-

Reaction Time: 12–24 hours.

-

Key Data :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl | KOAc | Dioxane | 110°C | 92% |

Iridium/Rhodium-Catalyzed C–H Borylation

Transition-metal catalysis enables direct C–H borylation without pre-functionalization.

Example Procedure :

-

Starting Material : Pyrimidine.

-

Reagents : [Ir(COD)OMe], 4,4′-di--butyl-2,2′-bipyridine (dtbpy), Bpin.

-

Conditions :

-

Solvent: Cyclohexane.

-

Temperature: 80–100°C.

-

Reaction Time: 6–12 hours.

-

Key Data :

| Catalyst | Ligand | Boron Source | Yield |

|---|---|---|---|

| [Ir(COD)OMe] | dtbpy | Bpin | 55% |

[4+2] Cycloaddition Approaches

Cycloaddition strategies construct the pyrimidine ring while introducing the boronate ester.

Example Procedure :

-

Starting Material : Boron-containing dienophile (e.g., boronic ester-substituted alkynes).

-

Reagents : Nitrile oxides or azides.

-

Conditions :

-

Solvent: Toluene or CHCl.

-

Temperature: 25–80°C.

-

Key Data :

| Dienophile | Cycloaddition Partner | Solvent | Yield |

|---|---|---|---|

| Boronated alkyne | Nitrile oxide | Toluene | 45% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Miyaura Borylation | High yield, scalable | Requires halogenated precursors | 70–95% |

| C–H Borylation | No pre-functionalization | Lower yield, expensive catalysts | 40–60% |

| Halogen-Metal Exchange | Regioselective | Sensitive to moisture/air | 60–85% |

Analyse Des Réactions Chimiques

Types de réactions

4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-YL)pyrimidine subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe ester borique en acide borique.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : Le groupe ester borique peut être substitué par d'autres groupes fonctionnels par le biais de réactions de couplage croisé.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Substitution : Catalyseurs au palladium, bases comme le carbonate de potassium et solvants comme le toluène ou l'éthanol.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les acides boriques, les dérivés réduits et divers composés pyrimidiniques substitués .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme par lequel 4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-YL)pyrimidine exerce ses effets implique la formation de liaisons carbone-bore par le biais de réactions de couplage croisé. Le groupe ester borique agit comme un nucléophile, réagissant avec des partenaires électrophiles en présence d'un catalyseur au palladium. Ce processus est facilité par la base, qui déprotone l'ester borique, augmentant sa nucléophilie.

Mécanisme D'action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exerts its effects involves the formation of carbon-boron bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process is facilitated by the base, which deprotonates the boronic ester, enhancing its nucleophilicity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The following pyrimidine-based boronic esters share the core dioxaborolane moiety but differ in substituents, which critically influence their reactivity, stability, and applications:

Key Observations :

- Chlorine substitution (e.g., CAS 2096339-02-3) introduces an electron-withdrawing group, which may reduce reactivity in cross-coupling reactions compared to unsubstituted analogues .

- Methyl groups (e.g., CAS 1430233-43-4) enhance steric bulk but improve stability, making the compound suitable for storage at 2–8°C under inert atmospheres .

- Heterocyclic substituents like imidazole (CAS 1160790-26-0) expand applications in medicinal chemistry, as seen in its role as a pharmaceutical intermediate .

Suzuki-Miyaura Cross-Coupling

All analogues participate in palladium-catalyzed cross-coupling reactions. For example:

- 4-Chloro derivatives (CAS 2096339-02-3) are used to synthesize biaryls or heteroaryls, leveraging the chlorine as a leaving group post-coupling .

- Trifluoromethoxy-substituted derivatives (CAS 1599467-81-8) are tailored for fluorinated drug candidates, with the electron-deficient aryl group accelerating oxidative addition steps .

Stability and Handling

- Tetrahydropyran-substituted derivatives (CAS 1402166-38-4) have a predicted pKa of 1.35, indicating stability under acidic conditions, which is advantageous for reactions requiring low pH .

Activité Biologique

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a boron-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The compound's structure features a pyrimidine ring substituted with a dioxaborolane moiety, which is known for its role in medicinal chemistry, particularly in the development of boron-based drugs.

Antimicrobial and Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial and antiviral activity. For instance, pyrimidine-based compounds have shown efficacy against various strains of bacteria and viruses. The incorporation of the dioxaborolane group may enhance these activities by improving the compound's solubility and stability.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Cycle Arrest : Evidence indicates that certain pyrimidine derivatives can induce cell cycle arrest in cancer cells by targeting specific kinases.

Case Studies

- Antimalarial Activity : Research has shown that modifications in the pyrimidine structure can lead to increased potency against Plasmodium falciparum, the causative agent of malaria. One study reported that a related compound inhibited PfATP4-associated Na+-ATPase activity, showcasing potential for further development as an antimalarial agent .

- Cancer Research : In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have been shown to inhibit EGFR phosphorylation and induce cell death in EGFR-mutant cancer cells .

Toxicity and Safety Profiles

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. For instance, a related pyrimidine derivative was tested in healthy mice and showed no significant adverse effects at doses up to 40 mg/kg . This suggests that this compound could be further explored for clinical applications.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H16BNO2 |

| Molecular Weight | 205.06 g/mol |

| CAS Number | 181219-01-2 |

| InChI Key | NLTIETZTDSJANS-UHFFFAOYSA-N |

| Biological Targets | PfATP4 (antimalarial), EGFR (cancer) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include:

- Using aryl halides or triflates as coupling partners with boronic ester precursors.

- Optimizing solvent choice (e.g., tetrahydrofuran or dimethylformamide) to enhance solubility and reactivity .

- Temperature control (often 80–100°C) to balance reaction rate and side-product formation .

- Critical Data :

| Reaction Component | Example Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Solvent | THF, DMF |

| Temperature | 80–100°C |

| Yield Range | 27–95% (varies with substituents) |

Q. How should this compound be stored to maintain stability for long-term use?

- Methodological Answer :

- Store in amber glass bottles under inert gas (argon/nitrogen) to prevent oxidation .

- Keep at –20°C in a moisture-free environment to avoid hydrolysis of the boronic ester .

- Monitor purity periodically via NMR or HPLC, as degradation can form boronic acids .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Verify boronic ester peaks (e.g., B–O vibrations) and aromatic protons .

- HPLC/LC-MS : Assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : Confirm molecular weight (e.g., 240.49 g/mol for chloro-substituted analogs) .

Q. What are the solubility characteristics in common laboratory solvents?

- Methodological Answer :

- Insoluble in water due to hydrophobic pinacol ester .

- Soluble in polar aprotic solvents : DMF, DMSO, THF (critical for reaction homogeneity) .

- Data Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | >50 |

| DMF | >50 |

| H₂O | <0.1 |

Advanced Research Questions

Q. How do electronic effects of pyrimidine substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –Cl, –CF₃) on pyrimidine enhance electrophilicity, accelerating oxidative addition of Pd(0) .

- Steric hindrance from bulky substituents (e.g., –Ph, –CH₃) may reduce coupling yields; optimize using ligands like SPhos .

- Case Study : Chloro-substituted derivatives (e.g., 4-chloro-2-boronate pyrimidine) show 72% yield in coupling with aryl halides .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

- Methodological Answer :

- Use anhydrous solvents and degas with inert gas to prevent hydrolysis .

- Add Lewis acids (e.g., K₂CO₃) to stabilize the boronate intermediate .

- Optimize catalyst-to-ligand ratio (e.g., PdCl₂(dppf):dppf = 1:2) to suppress homocoupling .

Q. How can computational methods predict reactivity in boronate-containing systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilicity of the boronate .

- Molecular Docking : Model interactions with catalytic Pd centers to predict regioselectivity .

- Case Study : Meta-substituted arylboronates show higher coupling efficiency due to reduced steric clash in transition states .

Q. How to design structure-activity relationship (SAR) studies for medicinal chemistry applications?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., –NH₂, –OCH₃) on the pyrimidine ring .

- Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Data Table :

| Substituent (R) | Biological Activity (IC₅₀, nM) |

|---|---|

| –Cl | 120 ± 15 |

| –CF₃ | 85 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.